3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-16-8-7-12(9-17(16)25-2)15(10-18(21)22)20-11-13-5-3-4-6-14(13)19(20)23/h3-9,15H,10-11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAZLBWJAFUDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666544 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl group. This can be achieved through the methylation of phenol derivatives using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Medicine: The compound has shown potential in drug discovery, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: It is utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound differs from analogs primarily in the substituents on the phenyl ring and the isoindolone moiety. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

- This contrasts with electron-withdrawing groups (-Cl, -F), which may improve binding to hydrophobic pockets .

- Hydroxyl Groups: The 4-hydroxyphenyl derivative (C₁₇H₁₅NO₄) shows higher aqueous solubility but may undergo rapid metabolic conjugation, reducing bioavailability .

- Heterocyclic Variants : The 3-thienyl analog introduces a sulfur atom, altering electronic distribution and possibly enabling unique target interactions .

Biological Activity

3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound of interest due to its potential therapeutic applications. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

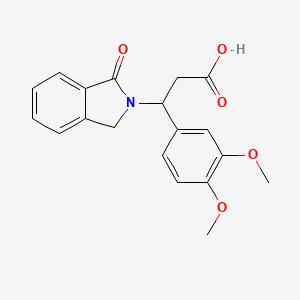

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes a dimethoxyphenyl group and an isoindole moiety, which may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer effects.

1. Antimicrobial Activity

Research has shown that derivatives of the compound exhibit significant antimicrobial properties. For instance, compounds related to this compound demonstrated activity against pathogens like Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be 128 µg/mL for S. aureus, indicating moderate efficacy against this strain .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

3. Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have yielded promising results. It appears to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation. Further research is necessary to elucidate the exact mechanisms involved .

Case Studies and Research Findings

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, its interactions with G protein-coupled receptors (GPCRs) and other cellular signaling pathways are likely contributors to its pharmacological profile .

Q & A

Q. What are the key considerations for synthesizing 3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves coupling isoindolinone derivatives with substituted phenylpropanoic acid precursors. Key steps include:

- Protecting the hydroxyl groups on the phenyl ring to prevent undesired side reactions during condensation .

- Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds between the isoindolinone and propanoic acid moieties .

- Optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yield, as seen in analogs with similar dimethoxy-substituted aryl groups .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm, referencing retention times of structurally related compounds .

- Mass Spectrometry (MS) : Compare the molecular ion peak (expected m/z ~353.3) with calculated values and fragment patterns of isoindolinone derivatives .

- Certification : Request a Certificate of Analysis (COA) from suppliers, specifying batch-specific data on purity (>95%) and residual solvents .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for structurally similar isoindolinone derivatives .

- Ventilation : Use fume hoods during synthesis or weighing due to potential dust inhalation risks .

- Waste Disposal : Segregate chemical waste and consult certified agencies for disposal, following protocols for carboxylic acid-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

- Methodological Answer :

- Structural Comparison : Analyze substituent effects; e.g., replacing 3,4-dimethoxy groups with nitro or hydroxyl groups (as in ) alters hydrogen bonding and solubility, impacting activity .

- Dose-Response Studies : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects, as seen in phenylpropanoic acid derivatives .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to evaluate significance across replicates, addressing variability in bioassay results .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing methoxy with halogens or alkyl groups) and compare logP values and binding affinities .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins, guided by the compound’s SMILES string and charge distribution .

- In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or kinase assays) to correlate structural changes with activity shifts .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .

- Photostability : Expose to UV light (λ = 254 nm) and quantify decomposition products using HPLC, referencing protocols for dimethoxy-substituted aromatics .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism, with NADPH cofactors and LC-MS/MS analysis .

Q. What advanced techniques are recommended for studying its interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

- Cryo-EM/X-ray Crystallography : Co-crystallize the compound with its target protein to resolve 3D interaction maps, leveraging heavy atom derivatives if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.